molecular formula C12H20N2O B14548998 N~1~-(3-Phenoxypropyl)propane-1,3-diamine CAS No. 61798-11-6

N~1~-(3-Phenoxypropyl)propane-1,3-diamine

Cat. No.: B14548998
CAS No.: 61798-11-6
M. Wt: 208.30 g/mol
InChI Key: KLEJEIIBLAALLV-UHFFFAOYSA-N
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Description

N~1~-(3-Phenoxypropyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with a phenoxypropyl substituent on one of the nitrogen atoms

Properties

CAS No.

61798-11-6

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N'-(3-phenoxypropyl)propane-1,3-diamine

InChI

InChI=1S/C12H20N2O/c13-8-4-9-14-10-5-11-15-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2

InChI Key

KLEJEIIBLAALLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-(3-Phenoxypropyl)propane-1,3-diamine can be synthesized through a multi-step process. One common method involves the reaction of 3-phenoxypropylamine with 1,3-dibromopropane under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of N1-(3-Phenoxypropyl)propane-1,3-diamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Phenoxypropyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(3-Phenoxypropyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug development.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N1-(3-Phenoxypropyl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The phenoxypropyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simple diamine with similar structural features but lacks the phenoxypropyl group.

    N,N-Dimethyl-1,3-propanediamine: Contains dimethyl groups instead of the phenoxypropyl substituent.

    N-Oleyl-1,3-propanediamine: Features an oleyl group, making it more hydrophobic and suitable for different applications.

Uniqueness

N~1~-(3-Phenoxypropyl)propane-1,3-diamine is unique due to the presence of the phenoxypropyl group, which imparts distinct chemical and physical properties. This substituent enhances its solubility in organic solvents and increases its potential for biological activity. The compound’s versatility in undergoing various chemical reactions also makes it a valuable intermediate in synthetic chemistry.

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